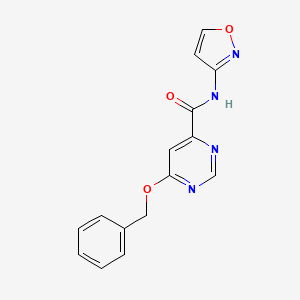

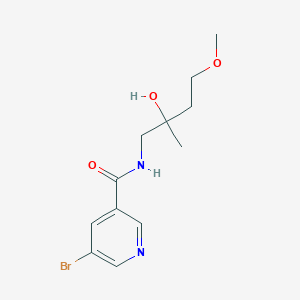

![molecular formula C22H30N4OS B2529080 5-((3,5-二甲基哌啶-1-基)(4-异丙基苯基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇 CAS No. 1005050-77-0](/img/structure/B2529080.png)

5-((3,5-二甲基哌啶-1-基)(4-异丙基苯基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex organic molecule that likely exhibits significant biological activity due to the presence of multiple heterocyclic structures within its framework. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with triazole and thiazole moieties, which are known for their potential antifungal and kinase inhibitory activities .

Synthesis Analysis

The synthesis of related compounds involves the use of catalysts such as 4-dimethylaminopyridine (DMAP) under microwave irradiation, starting from precursors like thienopyridine hydrazide and substituted aromatic nitriles . This suggests that the synthesis of the compound may also involve similar catalytic systems and starting materials, potentially under conditions that favor the formation of triazole and thiazole rings.

Molecular Structure Analysis

Compounds with triazolothiadiazin and triazolobenzothiazole structures have been reported to exhibit specific conformations and intermolecular interactions. For instance, the triazolothiadiazin compound studied shows an intramolecular hydrogen bond forming an S(6) ring motif and displays a twist-boat conformation in the thiadiazine ring . These structural features could influence the biological activity of the compound by affecting its binding to biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often evaluated in the context of their potential as inhibitors or antifungal agents. For example, the triazole moiety is known to bind to the active site of fungal enzymes like P450 cytochrome lanosterol 14 α-demethylase, which is crucial for antifungal activity . Similarly, imidazole derivatives have been synthesized to inhibit kinases such as TGF-β type I receptor kinase . These insights suggest that the compound may also interact with biological enzymes or receptors through its triazole and thiazole components.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their ADMET profiles, which predict their drug-likeness. The compounds with triazole and thiazole structures have shown good drug-like properties, indicating favorable absorption, distribution, metabolism, excretion, and toxicity profiles . This implies that the compound "5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" may also possess similar properties conducive to its development as a therapeutic agent.

科学研究应用

抗菌和抗真菌活性

5-((3,5-二甲基哌啶-1-基)(4-异丙基苯基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇相关化合物的显著应用是它们在抗菌活性方面的潜力。例如,Joshi 等人(2021 年)合成了一系列 3-(4-异丙基苯基)-6-取代苯基-[1,2,4] 三唑并[3,4-b][1,3,4]噻二唑,并发现它们表现出有趣的抗菌和抗真菌活性 (Joshi, Dhalani, Bhatt, & Kapadiya, 2021)。同样,Bektaş 等人(2007 年)合成的含有 1,2,4-三唑部分的化合物经过筛选,显示出对测试微生物具有良好或中等的有效性 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007)。

合成和表征技术

相关化合物的合成和表征提供了对这些化合物的化学性质和潜在应用的见解。Taha(2008 年)详细介绍了 1,2,4-三唑并[3,4-b]-1,3,4-噻二唑和 1,2,4-三唑并[3,4-b]-1,3,4-噻二嗪的合成,这可以为理解类似化合物的化学行为提供一个框架 (Taha, 2008)。

抗真菌潜力

与 5-((3,5-二甲基哌啶-1-基)(4-异丙基苯基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇在结构上相关的化合物已经过调查,以了解它们的抗真菌特性。例如,Sangshetti 等人(2014 年)合成了一系列 5-((5-取代-1 H -1,2,4-三唑-3-基)甲基)-4,5,6,7-四氢噻并[3,2-c]吡啶,并发现化合物 5g 对白色念珠菌具有效力 (Sangshetti, Khan, Chouthe, Damale, & Shinde, 2014)。

水净化

另一个潜在的应用是在环境科学中,特别是在水净化中。Hozien 等人(2021 年)开发了一种三唑衍生物的一锅合成方案,并研究了它们在去除水中重金属离子和无机阴离子方面的应用,对金属离子的有效性高达 76.29%,对无机阴离子的有效性高达 100% (Hozien, EL-Mahdy, Ali, Markeb, & El-Sherief, 2021)。

作用机制

The mechanism of action would depend on the specific biological activity of the compound. Many biologically active compounds work by binding to a specific protein or enzyme, altering its activity. The specific shape and functional groups of the compound would determine which proteins it can bind to .

未来方向

属性

IUPAC Name |

5-[(3,5-dimethylpiperidin-1-yl)-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4OS/c1-13(2)17-6-8-18(9-7-17)19(25-11-14(3)10-15(4)12-25)20-21(27)26-22(28-20)23-16(5)24-26/h6-9,13-15,19,27H,10-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFDAWJCAMRPEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(C2=CC=C(C=C2)C(C)C)C3=C(N4C(=NC(=N4)C)S3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

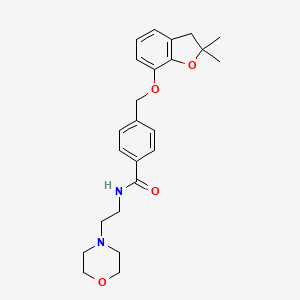

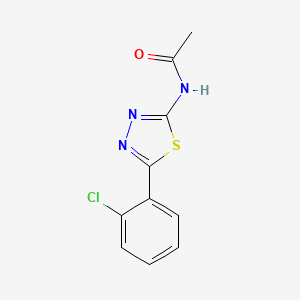

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2529001.png)

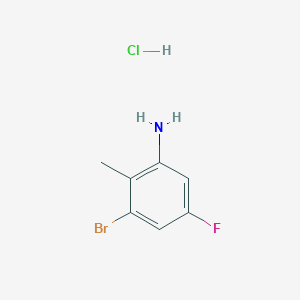

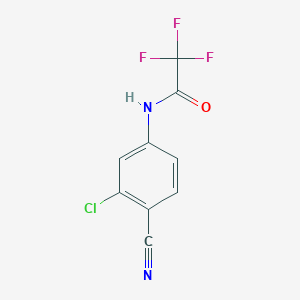

![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)

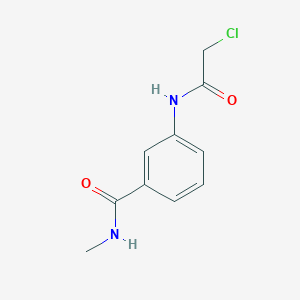

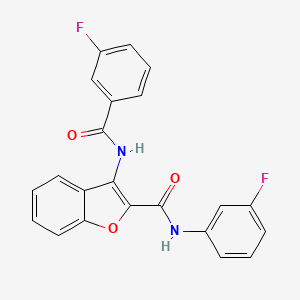

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)

![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)